REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]2[CH:7]=[C:8]([C:11]([NH2:13])=O)[CH:9]=[CH:10][C:5]=2[O:4][CH2:3]1.S(Cl)(Cl)=O>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:14])[C:6]2[CH:7]=[C:8]([C:11]#[N:13])[CH:9]=[CH:10][C:5]=2[O:4][CH2:3]1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(COC2=C1C=C(C=C2)C(=O)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
running down gave
|
Type
|
CUSTOM
|
Details
|
after recrystallisation from petroleum ether (bp 60°-80° C.), 0.6 g of title product, mp 70°-72° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1(COC2=C1C=C(C=C2)C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |